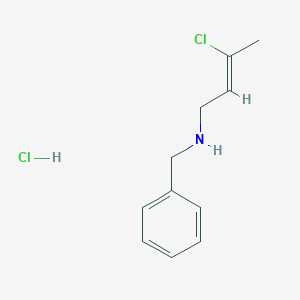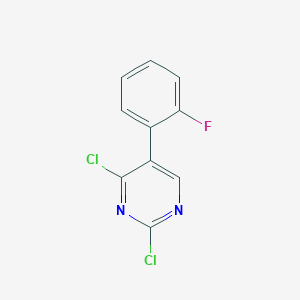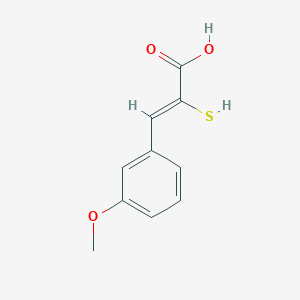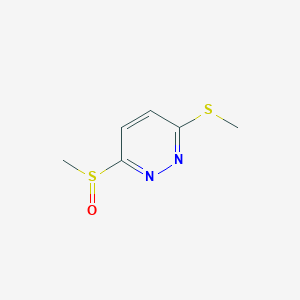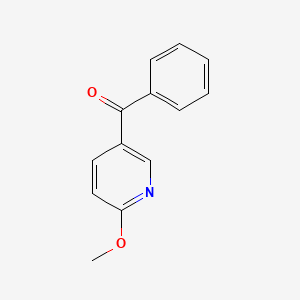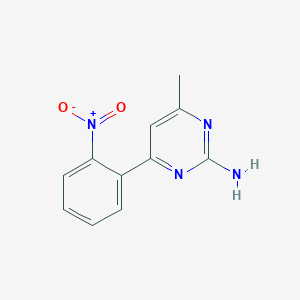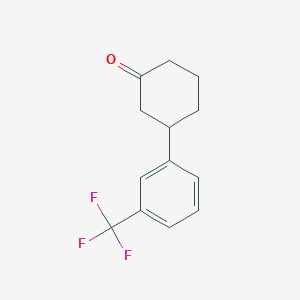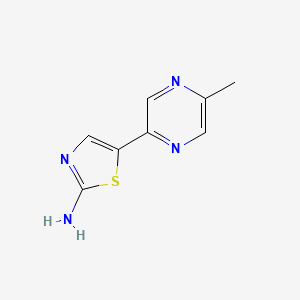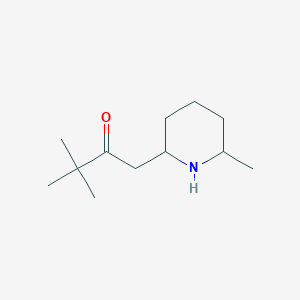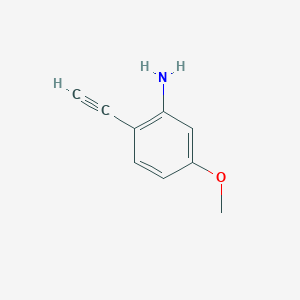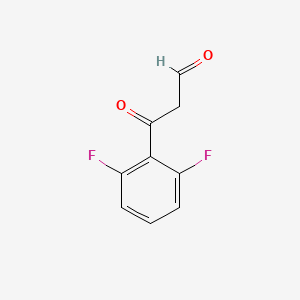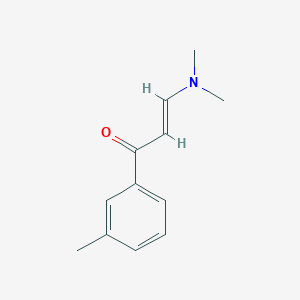
(2E)-3-(Dimethylamino)-1-(3-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-DIMETHYLAMINO-1-M-TOLYLPROPENONE is an organic compound characterized by its propenone structure with a dimethylamino group and a methyl group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-DIMETHYLAMINO-1-M-TOLYLPROPENONE typically involves the condensation of m-tolualdehyde with dimethylamine in the presence of a base, followed by dehydration to form the propenone structure. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: In an industrial setting, the production of (E)-3-DIMETHYLAMINO-1-M-TOLYLPROPENONE may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (E)-3-DIMETHYLAMINO-1-M-TOLYLPROPENONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone to the corresponding alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide
Major Products:
Oxidation: m-Toluic acid or m-tolualdehyde
Reduction: (E)-3-DIMETHYLAMINO-1-M-TOLYLPROPANOL
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(E)-3-DIMETHYLAMINO-1-M-TOLYLPROPENONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (E)-3-DIMETHYLAMINO-1-M-TOLYLPROPENONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that influence cellular processes, including signal transduction and gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
- (E)-3-DIMETHYLAMINO-1-PHENYLPROPENONE
- (E)-3-DIMETHYLAMINO-1-P-TOLYLPROPENONE
- (E)-3-DIMETHYLAMINO-1-O-TOLYLPROPENONE
Comparison: (E)-3-DIMETHYLAMINO-1-M-TOLYLPROPENONE is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different physicochemical properties and biological activities, making it a valuable subject for further research.
Propiedades
Número CAS |
96604-56-7 |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
(E)-3-(dimethylamino)-1-(3-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C12H15NO/c1-10-5-4-6-11(9-10)12(14)7-8-13(2)3/h4-9H,1-3H3/b8-7+ |
Clave InChI |
VPERRSAVTDIPOP-BQYQJAHWSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)C(=O)/C=C/N(C)C |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)C=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione](/img/structure/B13091572.png)
